molecular formula C9H20ClN3O3S B1525778 1-(Morpholine-4-sulfonyl)piperidin-4-amine hydrochloride CAS No. 1228070-80-1

1-(Morpholine-4-sulfonyl)piperidin-4-amine hydrochloride

Cat. No.: B1525778
CAS No.: 1228070-80-1
M. Wt: 285.79 g/mol
InChI Key: AMRIIFMHKXGOJW-UHFFFAOYSA-N
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Description

1-(Morpholine-4-sulfonyl)piperidin-4-amine hydrochloride is an organic compound with the molecular formula C9H20ClN3O3S and a molecular weight of 285.79 g/mol . This compound is known for its unique structure, which includes a morpholine ring and a piperidine ring connected by a sulfonyl group. It is commonly used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Morpholine-4-sulfonyl)piperidin-4-amine hydrochloride typically involves the reaction of morpholine with piperidine in the presence of a sulfonylating agent. One common method involves the use of sulfonyl chloride as the sulfonylating agent, which reacts with morpholine to form the sulfonyl morpholine intermediate. This intermediate is then reacted with piperidine to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is typically produced in powder form and stored at room temperature .

Chemical Reactions Analysis

Types of Reactions

1-(Morpholine-4-sulfonyl)piperidin-4-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, sulfide derivatives, and various substituted compounds depending on the nucleophile used .

Scientific Research Applications

1-(Morpholine-4-sulfonyl)piperidin-4-amine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Morpholine-4-sulfonyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. It can also interact with receptors to modulate signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Morpholine-4-sulfonyl)piperidin-4-amine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

1-morpholin-4-ylsulfonylpiperidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O3S.ClH/c10-9-1-3-11(4-2-9)16(13,14)12-5-7-15-8-6-12;/h9H,1-8,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMRIIFMHKXGOJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)S(=O)(=O)N2CCOCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228070-80-1
Record name 1-(morpholine-4-sulfonyl)piperidin-4-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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